molecular formula C12H16N2O4 B8674524 Tert-butyl 2-(4-hydroxybenzoyl)hydrazinecarboxylate

Tert-butyl 2-(4-hydroxybenzoyl)hydrazinecarboxylate

Cat. No. B8674524
M. Wt: 252.27 g/mol
InChI Key: ORANYXMBYVUFGD-UHFFFAOYSA-N
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Patent
US07915295B2

Procedure details

A solution of tert-butyl 2-[4-(benzyloxy)benzoyl]hydrazinecarboxylate (975 mg, 2.85 mmol) in presence of catalytic amount of Pd—C 10% in ethanol (40 mL) is hydrogenated for 3 hours. After filtration on celite, the residue is purified on column chromatography (silica gel, 10% MeOH in CH2Cl2) and tert-butyl 2-(4-hydroxybenzoyl)hydrazine carboxylate (0.688 g, yield: 96%) was identified by NMR spectroscopy.
Name
tert-butyl 2-[4-(benzyloxy)benzoyl]hydrazinecarboxylate
Quantity
975 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:25]=[CH:24][C:12]([C:13]([NH:15][NH:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])=[O:14])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)C.CO.C(Cl)Cl.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([NH:15][NH:16][C:17]([O:19][C:20]([CH3:21])([CH3:23])[CH3:22])=[O:18])=[O:14])=[CH:24][CH:25]=1

Inputs

Step One
Name
tert-butyl 2-[4-(benzyloxy)benzoyl]hydrazinecarboxylate
Quantity
975 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)NNC(=O)OC(C)(C)C)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration on celite

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)NNC(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.688 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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